Cas no 5192-03-0 (1H-Indol-5-amine)

1H-Indol-5-amine is a versatile heterocyclic organic compound. It exhibits potent biological activity, making it a valuable building block in pharmaceutical research. This compound is widely used in the synthesis of indole derivatives, which are known for their diverse pharmacological properties. Its availability in high purity and its stability in various conditions further enhance its utility in chemical synthesis.
1H-Indol-5-amine structure
1H-Indol-5-amine structure
Product name:1H-Indol-5-amine
CAS No:5192-03-0
MF:C8H8N2
MW:132.162521362305
MDL:MFCD00005679
CID:45597
PubChem ID:78867

1H-Indol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Indol-5-amine
    • 5-Aminoindole,(5-Indolamine)
    • indol-5-ylamine
    • 5-Indolamine
    • 5-Aminoindole
    • 5-Amino-1H-indole
    • 1H-indol-5-ylamine
    • 5-aminoindazole
    • 5-amino-indole
    • Indole,5-amino
    • indole-5-ylamine
    • NSC 61452
    • (Indol-5-yl)amine
    • SB14953
    • 5192-03-0
    • 5-amino indole
    • PS-4506
    • ZCBIFHNDZBSCEP-UHFFFAOYSA-
    • 1H-5-indolylamine
    • Q732PG0Y16
    • AM1048
    • NS00032375
    • AB00443549-03
    • NSC61452
    • FT-0601203
    • Z271138340
    • CHEBI:33067
    • A22084
    • SDCCGMLS-0066200.P001
    • 5-Aminoindole, 97%
    • DTXSID5063734
    • 5amino-1H-indole
    • BIDD:GT0124
    • SY014519
    • 5 -aminoindole
    • Q27115500
    • NSC-61452
    • 1h-indole-5-amine
    • InChI=1/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2
    • MFCD00005679
    • AKOS000280236
    • SCHEMBL130519
    • CHEMBL325916
    • EINECS 225-977-2
    • cid_78867
    • EN300-28737
    • Indole, 5-amino-
    • UNII-Q732PG0Y16
    • (1H-indole-5-yl)-amine
    • A-5640
    • A-5645
    • BDBM32210
    • AC-5465
    • 5-Indole amine
    • NCGC00342252-01
    • CS-W007509
    • (Indol-5-yl)amine; 5-Indolamine; NSC 61452; 1H-Indol-5-ylamine; 5-Amino-1H-indole;
    • HY-W007509
    • DTXCID4041103
    • STK711129
    • DB-005366
    • A2071
    • MDL: MFCD00005679
    • Inchi: 1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2
    • InChI Key: ZCBIFHNDZBSCEP-UHFFFAOYSA-N
    • SMILES: NC1=CC2=C(NC=C2)C=C1
    • BRN: 112348

Computed Properties

  • Exact Mass: 132.06900
  • Monoisotopic Mass: 132.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 41.8A^2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1083 (rough estimate)
  • Melting Point: 131.0 to 135.0 deg-C
  • Boiling Point: 190°C/6mmHg(lit.)
  • Flash Point: 190 °C / 6mmHg
  • Refractive Index: 1.6013 (estimate)
  • Water Partition Coefficient: Insoluble
  • PSA: 41.81000
  • LogP: 2.33130
  • Sensitiveness: Air & Light Sensitive
  • Solubility: Not determined

1H-Indol-5-amine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S45-S36/37
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: Xn
  • HazardClass:AIR SENSITIVE, IRRITANT-HARMFUL, KEEP COLD
  • TSCA:Yes
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
  • Risk Phrases:R68
  • Safety Term:S36/37;S45

1H-Indol-5-amine Customs Data

  • HS CODE:29339990
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Indol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28737-0.25g
1H-indol-5-amine
5192-03-0 95.0%
0.25g
$19.0 2025-03-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A107386-10g
1H-Indol-5-amine
5192-03-0 97%
10g
¥415.90 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1034422-1g
1H-Indol-5-amine
5192-03-0 98%
1g
¥36.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1034422-5g
1H-Indol-5-amine
5192-03-0 98%
5g
¥145.00 2024-05-10
Enamine
EN300-28737-0.1g
1H-indol-5-amine
5192-03-0 95.0%
0.1g
$19.0 2025-03-19
Enamine
EN300-28737-1.0g
1H-indol-5-amine
5192-03-0 95.0%
1.0g
$26.0 2025-03-19
BAI LING WEI Technology Co., Ltd.
112402-500mg
5-Aminoindole, 98%
5192-03-0 98%
500mg
¥ 218 2022-04-26
Chemenu
CM103265-10g
1H-Indol-5-amine
5192-03-0 95%+
10g
$54 2024-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A88400-25g
1H-Indol-5-amine
5192-03-0 97%
25g
¥1082.0 2022-04-28
Matrix Scientific
007260-25g
5-Amino-1H-indole, 97%
5192-03-0 97%
25g
$385.00 2023-09-09

1H-Indol-5-amine Related Literature

Additional information on 1H-Indol-5-amine

Professional Introduction to 1H-Indol-5-amine (CAS No. 5192-03-0)

1H-Indol-5-amine, with the chemical formula C₉H₈N₂ and CAS number 5192-03-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and biological activities. This compound belongs to the indole family, which is well-known for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of an amine functional group at the 5-position of the indole ring enhances its reactivity and potential for further chemical modification, making it a valuable scaffold for drug discovery and development.

The 1H-Indol-5-amine structure is characterized by a benzene-like aromatic system fused with a nitrogen-containing five-membered ring. This unique arrangement imparts distinct electronic and steric properties, enabling interactions with various biological targets. The amine group at position 5 is particularly important, as it can participate in hydrogen bonding, coordinate with metal ions, or undergo further functionalization to tailor the compound’s pharmacological profile.

In recent years, 1H-Indol-5-amine has been extensively studied for its potential in modulating biological pathways associated with diseases such as cancer, neurodegenerative disorders, and infectious diseases. One of the most compelling areas of research has been its role in oncology. Preclinical studies have demonstrated that derivatives of 1H-Indol-5-amine can inhibit the activity of kinases and other enzymes involved in tumor growth and progression. For instance, modifications to the indole core have led to the development of compounds that selectively target tyrosine kinases, which are often overexpressed in cancer cells. These findings have opened up new avenues for the design of next-generation anticancer agents.

Another area of interest has been the antimicrobial properties of 1H-Indol-5-amine derivatives. The indole scaffold is known to exhibit activity against a variety of bacterial and fungal pathogens by interfering with essential metabolic pathways. Recent research has highlighted the ability of certain 1H-Indol-5-amine analogs to disrupt bacterial biofilm formation, a critical factor in antibiotic resistance. This mechanism suggests that these compounds could be valuable inCombating multidrug-resistant strains of bacteria.

The pharmacokinetic profile of 1H-Indol-5-amine also plays a crucial role in its therapeutic potential. Studies have shown that oral administration of certain derivatives results in good bioavailability and prolonged circulation time, which are desirable traits for a drug candidate. Additionally, modifications to improve solubility and reduce toxicity have been explored, leading to more promising candidates for clinical evaluation.

In addition to its applications in oncology and antimicrobial therapy, 1H-Indol-5-amine has shown promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The indole moiety is capable of interacting with neurotransmitter receptors and enzymes involved in neuroprotection. For example, some derivatives have demonstrated the ability to inhibit beta-secretase activity, a key enzyme in the pathogenesis of Alzheimer’s disease. These findings have spurred further investigation into the potential use of 1H-Indol-5-amine based compounds as neuroprotective agents.

The synthesis of 1H-Indol-5-amines presents both challenges and opportunities for chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, advances in catalytic methods and flow chemistry have made it possible to produce these compounds more efficiently. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the indole core with high precision. These methods not only improve scalability but also allow for greater flexibility in designing novel derivatives.

The development of computational tools has further accelerated the discovery process by enabling virtual screening and molecular docking studies. These approaches help identify promising candidates for experimental validation by predicting their binding affinity to biological targets. Such computational strategies are particularly valuable when dealing with large libraries of 1H-Indol-5-amines, allowing researchers to prioritize compounds based on their potential therapeutic efficacy.

The future direction of research on 1H Indol 5 Amines (CAS No 5192 03 0) is likely to focus on expanding their therapeutic applications through structure-based drug design. By leveraging structural information from high-resolution crystallography or NMR spectroscopy, scientists can fine-tune the molecular architecture to enhance potency and selectivity. Additionally, exploring combination therapies involving 1H Indol 5 Amines with other drugs may yield synergistic effects that improve patient outcomes.

In conclusion, 1H Indol 5 Amines (CAS No 5192 03 0) represent a structurally diverse and biologically active class of compounds with significant potential in pharmaceutical applications across multiple therapeutic areas including oncology, antimicrobial therapy, neurodegenerative disease treatment,and beyond The ongoing research efforts aimed at optimizing their synthesis, pharmacokinetic profiles,and biological activities underscore their importance as scaffolds for innovative drug discovery programs In lightof these advancements it is anticipated that derivativesof this compound will continue to play a pivotal rolein addressing unmet medical needs worldwide

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